
Isoalvaxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoalvaxanthone is a natural product found in Maclura cochinchinensis with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Isoalvaxanthone has been primarily studied for its effects on various cancer cell lines, particularly colon cancer. Research indicates that it inhibits cell proliferation, migration, and invasion through several mechanisms.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound in preclinical settings:
Broader Biological Activities
Beyond its anticancer effects, this compound exhibits a range of biological activities:
- Antioxidant Activity : Like other xanthones, it may possess antioxidant properties that help mitigate oxidative stress in cells .
- Antimicrobial Effects : Some studies suggest that xanthones can exhibit antimicrobial properties, although specific data on this compound is limited .
Future Directions in Research
The promising results from studies on this compound suggest several avenues for future research:
- Clinical Trials : There is a need for clinical evaluations to determine the efficacy and safety of this compound in human subjects.
- Combination Therapies : Investigating the potential of this compound in combination with other chemotherapeutic agents could enhance treatment outcomes for various cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoalvaxanthone, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound synthesis typically involves polyketide pathways or oxidative coupling of precursor molecules like benzophenones. Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature control (60–120°C), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Yield optimization requires HPLC or GC-MS monitoring to assess purity .
- Data Consideration: Compare yields from peer-reviewed protocols (e.g., Journal of Natural Products) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer: Structural elucidation relies on tandem spectroscopic methods:
- UV-Vis : Confirm chromophore absorption bands (e.g., 250–400 nm for xanthones).
- NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon signals.
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .
- Validation: Cross-reference data with published crystallographic databases (e.g., Cambridge Structural Database) .
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer: Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ quantification).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory activity).
Q. How does this compound’s solubility profile affect its experimental applicability?
- Methodological Answer: Solubility in polar (water, methanol) vs. nonpolar solvents (chloroform) dictates formulation strategies. Use phase-solubility diagrams and Hansen solubility parameters to optimize solvent systems for biological assays .
Advanced Research Questions
Q. How can contradictory results in this compound’s reported bioactivity be systematically resolved?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Address via:
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines.
- Dose-response recalibration : Test across a wider concentration range (e.g., 0.1–100 µM).
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Methodological Answer: Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with proteins (e.g., DNA topoisomerase II). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data Integration: Cross-validate docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values .
Q. How do isotopic labeling studies (e.g., ¹³C/²H) clarify this compound’s metabolic pathways?
- Methodological Answer: Administer isotopically labeled this compound to in vitro hepatic models (e.g., HepG2 cells) or in vivo rodent systems. Track metabolites via LC-MS/MS and NMR isotopic tracing. Identify phase I/II metabolism products (e.g., glucuronidation sites) .
Q. What experimental designs mitigate confounding variables in this compound’s ecological toxicity studies?
- Methodological Answer: Use controlled microcosm experiments to isolate environmental factors (pH, organic matter content). Apply factorial design (ANOVA) to test interactions between this compound concentration and abiotic stressors. Include negative controls (solvent-only) and replicate samples (n ≥ 3) .
Q. How can CRISPR-Cas9 models validate this compound’s role in modulating oxidative stress pathways?
- Methodological Answer: Generate knockout cell lines for genes (e.g., NRF2, KEAP1) and compare ROS levels with wild-type via fluorescence probes (DCFH-DA). Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Q. What statistical frameworks are optimal for analyzing dose-dependent synergism between this compound and standard chemotherapeutics?
- Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Calculate CI values using CompuSyn software, where CI < 1 indicates synergism. Validate with Bliss independence models to exclude additive effects .
Q. Methodological Resources Table
Eigenschaften
Molekularformel |
C23H24O6 |
---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-7-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)17-14(24)10-15-16(20(17)27)19(26)13-9-12(8-7-11(2)3)18(25)21(28)22(13)29-15/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
InChI-Schlüssel |
HSGGSJBRVQFVGH-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
Synonyme |
isoalvaxanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.